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Melanoma-associated antigen C1 (137-149) -

Melanoma-associated antigen C1 (137-149)

Catalog Number: EVT-243585
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Melanoma-associated antigen C1
Source and Classification

Melanoma-associated antigen C1 is encoded by the MAGEC1 gene located on the X chromosome. This gene is predominantly expressed in testicular tissues and various tumors but is absent in most normal adult tissues, making it an ideal target for immunotherapeutic strategies aimed at treating melanoma and other cancers. The MAGE family is classified into several subfamilies based on their structure and function, with MAGEC1 being one of the prominent members due to its immunogenic properties .

Synthesis Analysis

Methods of Synthesis

The synthesis of Melanoma-associated antigen C1 (137-149) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Peptide Synthesis: The peptide is synthesized using automated peptide synthesizers, such as the AMS 422 model from Gilson.
  2. Purification: After synthesis, the crude peptides are purified using high-performance liquid chromatography (HPLC) to achieve a purity level greater than 98%.
  3. Characterization: The molecular mass of the synthesized peptides is confirmed through mass spectrometry analysis, ensuring that the desired peptide sequence has been accurately produced .
Molecular Structure Analysis

Structure

The structure of Melanoma-associated antigen C1 (137-149) consists of a specific sequence of amino acids that conform to a three-dimensional shape conducive for binding to major histocompatibility complex molecules. The precise sequence and conformation are critical for T cell receptor recognition.

Data

The amino acid sequence for Melanoma-associated antigen C1 (137-149) can be represented as follows:

  • Sequence: A specific arrangement of amino acids (not specified in detail here).
Chemical Reactions Analysis

Reactions

Melanoma-associated antigen C1 can participate in various biochemical reactions, primarily involving interactions with T cell receptors and major histocompatibility complex molecules on antigen-presenting cells.

Technical Details

  • Binding Reactions: The peptide binds to major histocompatibility complex class I or class II molecules, which are essential for T cell activation.
  • Immunological Response: Upon recognition by T cells, this interaction can lead to an immune response against melanoma cells expressing the MAGEC1 protein .
Mechanism of Action

Process

The mechanism by which Melanoma-associated antigen C1 exerts its effects involves several steps:

  1. Antigen Presentation: The peptide is presented on the surface of antigen-presenting cells via major histocompatibility complex molecules.
  2. T Cell Activation: Specific T cells recognize the presented peptide through their T cell receptors.
  3. Immune Response Initiation: This recognition triggers a cascade of immune responses aimed at targeting and destroying melanoma cells expressing MAGEC1 .

Data

Research indicates that T cell responses elicited by this antigen can vary significantly among individuals, influencing the effectiveness of potential immunotherapies targeting melanoma .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Melanoma-associated antigen C1 (137-149) is typically around 1500 Da, depending on the specific sequence.
  • Solubility: The peptide is generally soluble in dimethyl sulfoxide and can be formulated for use in various immunological assays.

Chemical Properties

  • Stability: The stability of synthesized peptides can vary based on environmental conditions such as pH and temperature.
  • Reactivity: The chemical reactivity primarily involves interactions with proteins and other biomolecules within biological systems .
Applications

Scientific Uses

Melanoma-associated antigen C1 (137-149) has several applications in scientific research and clinical settings:

  • Cancer Immunotherapy: It serves as a target for vaccine development aimed at enhancing anti-tumor immune responses.
  • Diagnostic Tools: Monitoring immune responses against this antigen can aid in assessing tumor progression and treatment efficacy.
  • Research Models: It is used in experimental models to study immune responses in melanoma and other cancers associated with MAGE family antigens .
Molecular Characterization of MAGE-C1 in Melanoma Pathobiology

Genomic Localization and Evolutionary Conservation of MAGE-C1

The MAGEC1 gene (officially designated MAGE family member C1) is situated on the X chromosome at locus Xq27.2, a region harboring multiple cancer-testis antigens (CTAs) [2] [6]. This gene spans approximately 5.5 kb and consists of 4 exons, encoding a large protein of ~1,142 amino acids characterized by repetitive sequences preceding the conserved MAGE homology domain (MHD) [2] [9]. Unlike ubiquitously expressed type II MAGE genes, MAGEC1 belongs to the type I MAGE subfamily, which exhibits testis-restricted expression in normal tissues but aberrant reactivation in cancers [4] [10].

Phylogenetic analyses reveal that MAGE-C1 shares significant evolutionary conservation across mammals, particularly within its C-terminal MHD (average 46% amino acid identity among human MAGE proteins) [4] [9]. This domain mediates critical protein-protein interactions with E3 ubiquitin ligases. Genomic comparisons indicate that MAGEC1 emerged later in evolution compared to type II MAGEs, with expansion events concentrating CTAs on the X chromosome [4] [10]. Such conservation underscores its functional importance in germ cell biology and oncogenesis.

Table 1: Genomic and Evolutionary Features of MAGE-C1

FeatureDetailFunctional Implication
Chromosomal LocationXq27.2Co-localization with other CTAs
Gene Structure4 exonsLarge transcript (coding sequence ~3.4 kb)
Protein Length1,142 amino acidsUnique N-terminal repeats; conserved C-terminal MHD
Evolutionary ConservationMHD domain conserved across mammalsMaintains E3 ligase binding interface
Expression PatternTestis-specific (normal); pan-cancer (tumors)Immune privilege in normal tissues; immunogenic in cancer

Epigenetic Regulation of MAGE-C1 Expression in Tumorigenesis

MAGE-C1 expression in melanoma is predominantly governed by epigenetic mechanisms, particularly DNA demethylation. In normal somatic tissues, hypermethylation of CpG islands in the MAGEC1 promoter silences transcription. During melanomagenesis, genome-wide hypomethylation reverses this suppression, facilitating CTA re-expression [1] [3]. Studies in metastatic melanoma show that 40% of metastases exhibit MAGE-C1 protein expression, compared to 24% in primary tumors, correlating with progressive demethylation during disease progression [1] [7].

Pharmacologic inhibition of DNA methyltransferases (DNMTs) using 5-aza-2'-deoxycytidine (5-aza-dC) robustly upregulates MAGEC1 transcription in melanoma cell lines, confirming epigenetic control [3] [8]. This hypomethylation is clinically significant: MAGE-C1+ primary melanomas correlate with higher rates of lymph node metastasis (p=0.005), independent of proliferation markers like Ki67 [1]. TCGA analyses of colon cancer corroborate these findings, showing MAGEC1 hypomethylation in tumors versus normal tissues (logFC=8.87; FDR=1.99×10⁻⁷) [8].

Table 2: Epigenetic Regulation of MAGE-C1 in Cancers

Epigenetic AlterationFunctional ConsequenceCancer Type (Frequency)
Promoter hypomethylationTranscriptional activationMelanoma (24-40%) [1]
Colorectal cancer (28.8%) [8]
Breast cancer (14%) [4]
5-aza-dC responsivenessMAGEC1 upregulation in cell linesUniversal across carcinomas [3]
Association with progressionIncreased metastasis and reduced survivalMelanoma (p<0.001) [1] [7]

Structural Homology to Cancer-Testis Antigen Superfamily

MAGE-C1 contains a defining MAGE homology domain (MHD) spanning residues ~900–1,070, characterized by tandem winged-helix motifs that form a conserved hydrophobic groove [4] [9]. This architecture enables MAGE-C1 to function as an adaptor protein, binding and modulating RING-type E3 ubiquitin ligases (e.g., TRIM28) [4] [10]. The MHD shares >85% structural similarity with other CTAs like MAGE-A and NY-ESO-1, explaining shared immunogenic properties [5] [9].

Notably, the peptide fragment MAGE-C1(137-149) (SSALLSIFQSSPE) localizes within the N-terminal repetitive region unique to MAGE-C1. This epitope is presented by HLA-DQB1*0602 and recognized by cytotoxic CD4+ T cells in melanoma patients [5]. Structural analyses indicate that despite low sequence homology outside the MHD, the repetitive regions generate immunogenic peptides distinct from other MAGE proteins [5] [10]. This fragment’s immunogenicity is evidenced by spontaneous T-cell responses in 11.5% of metastatic melanoma patients harboring MAGE-C1+ tumors [5].

Mechanistically, MAGE-C1 binding to E3 ligases like TRIM28 alters substrate specificity, leading to:

  • Ubiquitination of tumor suppressors (e.g., p53 degradation) [9]
  • Activation of oncogenic pathways (e.g., RAS/MAPK) via stabilization of growth receptors [7] [10]
  • Enhanced cell motility through cytoskeletal remodeling proteins [7] [9]

Table 3: Structural and Functional Features of MAGE-C1 Domain

DomainResiduesStructureFunction
N-terminal repeats1–900Variable tandem repeatsSource of immunogenic epitopes (e.g., aa 137-149)
MHD~900–1,070Twin winged-helix motifsE3 ligase binding; ubiquitination regulation
C-terminal region1,070–1,142Less conservedSubcellular localization signals

Properties

Product Name

Melanoma-associated antigen C1 (137-149)

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